molecular formula C15H24O3Si B13465726 2'-Hydroxy-4'-methoxyacetophenone, tert-butyldimethylsilyl ether

2'-Hydroxy-4'-methoxyacetophenone, tert-butyldimethylsilyl ether

Cat. No.: B13465726
M. Wt: 280.43 g/mol
InChI Key: HYDIABVZVIXOKN-UHFFFAOYSA-N
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Description

1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a methoxyphenyl ethanone structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one typically involves the reaction of 2-hydroxy-4-methoxyacetophenone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: TBAF, imidazole, triethylamine

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl ethanones

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under acidic or basic conditions, allowing for selective functional group transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is unique due to its balance of stability and reactivity. The TBDMS group offers significant protection against hydrolysis while being easily removable under mild conditions, making it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]ethanone

InChI

InChI=1S/C15H24O3Si/c1-11(16)13-9-8-12(17-5)10-14(13)18-19(6,7)15(2,3)4/h8-10H,1-7H3

InChI Key

HYDIABVZVIXOKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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